2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eprociclovir involves multiple steps, starting from readily available precursors. The key steps include the formation of the nucleoside analog structure and subsequent modifications to enhance its antiviral properties. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of Eprociclovir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial production methods are proprietary and are not publicly available .
Chemical Reactions Analysis
Types of Reactions
Eprociclovir undergoes various chemical reactions, including:
Oxidation: Conversion to its active triphosphate form within virus-infected cells.
Reduction: Not commonly reported for Eprociclovir.
Substitution: Involves the incorporation of the nucleoside analog into viral DNA.
Common Reagents and Conditions
Substitution: The incorporation into viral DNA occurs under physiological conditions within infected cells.
Major Products Formed
The major product formed from the oxidation reaction is the triphosphate form of Eprociclovir, which inhibits viral DNA polymerase .
Scientific Research Applications
Eprociclovir has been extensively studied for its antiviral properties. Its applications include:
Chemistry: Used as a reference compound in the study of nucleoside analogs.
Biology: Investigated for its effects on viral replication and cellular toxicity.
Medicine: Potential treatment for herpesvirus infections, including HSV and CMV.
Industry: Used in the development of antiviral drugs and formulations.
Mechanism of Action
Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. The triphosphate form of Eprociclovir is converted into the active form within virus-infected cells by viral and cellular enzymes, including viral thymidine kinase. This active form inhibits the activity of viral DNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A widely used antiviral drug with a similar mechanism of action.
Valaciclovir: An esterified form of acyclovir with improved bioavailability.
Ganciclovir: Another nucleoside analog used to treat CMV infections.
Uniqueness of Eprociclovir
Eprociclovir is approximately 15-fold more potent than acyclovir in inhibiting viral replication . Its unique structure and enhanced antiviral activity make it a promising candidate for the treatment of herpesvirus infections .
Properties
Molecular Formula |
C11H15N5O3 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19) |
InChI Key |
JLYSZBQNRJVPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
Origin of Product |
United States |
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